Cas no 1706-91-8 ([phenyl(propan-2-yloxy)phosphoryl]benzene)

[phenyl(propan-2-yloxy)phosphoryl]benzene structure
1706-91-8 structure
Product Name:[phenyl(propan-2-yloxy)phosphoryl]benzene
CAS No:1706-91-8
MF:C15H17O2P
MW:260.268045186996
CID:1353072
PubChem ID:416962
Update Time:2025-04-20

[phenyl(propan-2-yloxy)phosphoryl]benzene Chemical and Physical Properties

Names and Identifiers

    • [phenyl(propan-2-yloxy)phosphoryl]benzene
    • diphenyl-phosphinic acid isopropyl ester
    • isopropyl diphenylphosphinate
    • MLS000595109
    • diphenylphosphinous acid isopropyl ester
    • HMS1578H09
    • Diphenylphosphinsaeure-isopropylester
    • AC1L9CMG
    • Ambcb5215116
    • Diphenylphosphonsaeure-isopropylester
    • SureCN1726199
    • NSC84359
    • diphenylphosphonic acid isopropyl ester
    • Diphenyl-phosphinsaeure-isopropylester
    • CTK0H5032
    • diphenyl-phosphinic acid isopropyl ester; isopropyl diphenylphosphinate; MLS000595109; diphenylphosphinous acid isopropyl ester; HMS1578H09; Diphenylphosphinsaeure-isopropylester; AC1L9CMG; Ambcb5215116; Diphenylphosphonsaeure-isopropylester; SureCN1726199; NSC84359; diphenylphosphonic acid isopropyl ester; Diphenyl-phosphinsaeure-isopropylester; CTK0H5032;
    • 1706-91-8
    • NSC-84359
    • HMS2544F21
    • DTXSID20329048
    • SMR000184845
    • SR-01000198903
    • CHEMBL1555493
    • SCHEMBL1726199
    • SR-01000198903-1
    • Inchi: 1S/C15H17O2P/c1-13(2)17-18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3
    • InChI Key: WCWHAQFFQWMHFP-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)(=O)OC(C)C

Computed Properties

  • Exact Mass: 260.09671
  • Monoisotopic Mass: 260.097
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.12
  • Boiling Point: 357.8°C at 760 mmHg
  • Flash Point: 183.8°C
  • Refractive Index: 1.548
  • PSA: 26.3
  • LogP: 3.34050
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD